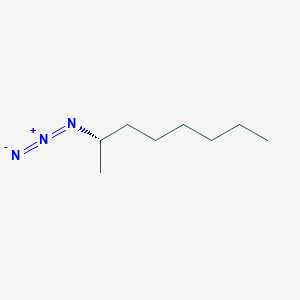

Octane, 2-azido-, (2S)-

Description

BenchChem offers high-quality Octane, 2-azido-, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octane, 2-azido-, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

63493-25-4 |

|---|---|

Molecular Formula |

C8H17N3 |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

(2S)-2-azidooctane |

InChI |

InChI=1S/C8H17N3/c1-3-4-5-6-7-8(2)10-11-9/h8H,3-7H2,1-2H3/t8-/m0/s1 |

InChI Key |

OTIICZMNRMYWLV-QMMMGPOBSA-N |

Isomeric SMILES |

CCCCCC[C@H](C)N=[N+]=[N-] |

Canonical SMILES |

CCCCCCC(C)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (2S)-2-Azidooctane: Chemical Properties, Structure, and Synthesis

Disclaimer: Specific experimental data for (2S)-2-azidooctane is not widely available in public literature. This guide provides a comprehensive overview based on data for the closely related homolog, 2-azidooctane, and established principles of stereoselective synthesis and spectroscopic analysis for chiral secondary alkyl azides. This information is intended for researchers, scientists, and drug development professionals.

Core Chemical Properties and Structure

(2S)-2-Azidooctane is a chiral alkyl azide, a class of compounds gaining significant interest in medicinal chemistry and drug development. The presence of the azido group and a stereocenter makes it a valuable building block for the synthesis of complex chiral molecules.

Chemical Structure

The structure of (2S)-2-azidooctane consists of an eight-carbon chain (octane) with an azido group (-N₃) attached to the second carbon atom. The "(2S)" designation specifies the stereochemistry at this chiral center, indicating a specific three-dimensional arrangement of the atoms.

Molecular Formula: C₈H₁₇N₃

Structure:

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for 2-azidooctane. The NMR data is experimentally determined, providing a reliable reference.

| Property | Value | Source |

| Molecular Weight | 155.24 g/mol | Calculated |

| ¹H NMR (CDCl₃) | δ 3.43 (m, 1H, CHN₃), 1.96 (m, 2H, CH₂), 1.50-1.12 (br, 8H, 4CH₂), 1.25 (d, 3H, CH₃), 0.89 (t, 3H, CH₃) | [1] |

| ¹³C NMR (CDCl₃) | δ 58.02 (CHN₃), 36.17 (CH₂), 31.70 (CH₂), 29.05 (CH₂), 26.03 (CH₂), 22.50 (CH₂), 19.44 (CH₃), 14.2 (CH₃) | [1] |

| IR Absorption (N₃) | ~2100 cm⁻¹ (strong, sharp) | [2][3] |

Note on Spectroscopic Data:

-

¹H NMR: The multiplet around 3.43 ppm is characteristic of the proton attached to the carbon bearing the azide group. The doublet at 1.25 ppm corresponds to the methyl group adjacent to the chiral center, and the triplet at 0.89 ppm is from the terminal methyl group of the octyl chain.[1]

-

¹³C NMR: The peak at 58.02 ppm is indicative of the carbon atom bonded to the electron-withdrawing azide group.[1]

-

IR Spectroscopy: The most prominent feature in the IR spectrum of an alkyl azide is the strong, sharp absorption band around 2100 cm⁻¹ due to the asymmetric stretching vibration of the N=N=N bond.[2][3]

Stereoselective Synthesis

The synthesis of enantiomerically pure (2S)-2-azidooctane is crucial for its application in drug development, as different enantiomers can exhibit vastly different biological activities.[4] A common and reliable method for achieving this is through the stereospecific conversion of a chiral secondary alcohol with inversion of configuration. The Mitsunobu reaction is a well-established protocol for this transformation.[5][6]

Experimental Protocol: Mitsunobu Reaction for the Synthesis of (2S)-2-Azidooctane from (R)-Octan-2-ol

This protocol describes a general procedure for the synthesis of a chiral secondary azide from the corresponding chiral alcohol with inversion of stereochemistry.

Materials:

-

(R)-Octan-2-ol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Diphenylphosphoryl azide (DPPA)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a solution of (R)-octan-2-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DEAD or DIAD (1.5 eq) dropwise.

-

Stir the resulting mixture at 0 °C for 15-30 minutes.

-

Add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford (2S)-2-azidooctane.

Expected Outcome: This reaction proceeds with a clean inversion of stereochemistry at the C2 position, yielding (2S)-2-azidooctane from (R)-octan-2-ol.

Caption: Stereospecific synthesis of (2S)-2-azidooctane.

Role in Drug Development and Research

Chiral alkyl azides, such as (2S)-2-azidooctane, are versatile intermediates in the synthesis of pharmaceuticals and bioactive molecules. The azide functional group serves as a precursor to a primary amine via reduction, or it can participate in various cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8]

This powerful and highly efficient reaction allows for the facile synthesis of 1,2,3-triazoles.[9] Triazole-containing compounds are a prominent class of pharmacophores found in a wide range of clinically used drugs with diverse therapeutic applications, including antifungal, anticancer, and antiviral agents.[8] The ability to introduce a chiral center via a building block like (2S)-2-azidooctane enables the exploration of stereochemistry-activity relationships, a critical aspect of modern drug design.[4]

The logical progression from a chiral azide to a potentially bioactive triazole is a common strategy in medicinal chemistry for the rapid generation of new chemical entities for biological screening.

Caption: Role of (2S)-2-azidooctane in drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documentsdelivered.com [documentsdelivered.com]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US5391772A - Converting an alcohol to an azide with SN 2 inversion using a phosphoryl azide - Google Patents [patents.google.com]

- 9. WO1995001970A1 - Alcohol to azide sn2 conversion - Google Patents [patents.google.com]

Enantioselective Synthesis of 2-Azidooctane: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the enantioselective synthesis of 2-azidooctane, a chiral building block of interest in organic synthesis and drug development. The guide focuses on the most direct and stereospecific methods for obtaining either the (R)- or (S)-enantiomer of 2-azidooctane. The primary methodologies discussed are the Mitsunobu reaction of chiral 2-octanol and the ring-opening of chiral 1,2-epoxyoctane. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to assist researchers in the practical application of these synthetic routes.

Introduction

Chiral azides are valuable intermediates in organic synthesis, serving as precursors to chiral amines, N-heterocycles, and other nitrogen-containing compounds. The enantioselective synthesis of 2-azidooctane provides access to a versatile chiral synthon for the development of novel chemical entities. This guide outlines two primary synthetic strategies for achieving high enantiopurity in the target molecule.

Recommended Synthetic Route: Mitsunobu Reaction of 2-Octanol

The Mitsunobu reaction is a reliable and highly stereospecific method for the conversion of primary and secondary alcohols to a variety of functional groups, including azides, with complete inversion of configuration.[1][2] This makes it the preferred method for the enantioselective synthesis of 2-azidooctane from the corresponding chiral 2-octanol. For instance, the synthesis of (S)-2-azidooctane is achieved by starting with (R)-2-octanol.

The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a source of the azide nucleophile, most commonly diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃).[1][3]

Signaling Pathway and Mechanism

The Mitsunobu reaction proceeds through a complex mechanism involving the formation of an oxyphosphonium salt, which activates the hydroxyl group of the alcohol for nucleophilic attack by the azide. The reaction's stereospecificity arises from the Sₙ2 nature of this displacement.

Caption: Mitsunobu reaction pathway for the synthesis of (S)-2-azidooctane.

Experimental Protocol: Synthesis of (S)-2-Azidooctane from (R)-2-Octanol

This protocol is a representative procedure based on general Mitsunobu reaction conditions.[3]

Materials:

-

(R)-2-Octanol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Diphenylphosphoryl azide (DPPA)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-octanol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add diphenylphosphoryl azide (DPPA) (1.5 eq.).

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting alcohol.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure (S)-2-azidooctane.

Quantitative Data

| Parameter | Expected Value |

| Yield | 80-95% |

| Enantiomeric Excess (ee) | >98% |

Alternative Synthetic Route: Ring-Opening of 1,2-Epoxyoctane

An alternative, though potentially less efficient, route to a precursor of 2-azidooctane involves the nucleophilic ring-opening of a chiral 1,2-epoxyoctane with an azide source. The regioselectivity of this reaction is a critical factor.

Under neutral or basic conditions, the azide anion preferentially attacks the less substituted carbon (C1) of 1,2-epoxyoctane, leading to the formation of 1-azido-2-octanol. However, under acidic conditions (pH 4.2), the attack on the more substituted carbon (C2) is enhanced, yielding the desired 2-azido-1-octanol, albeit as a minor product.[5] This azido alcohol would then require a subsequent deoxygenation step to yield 2-azidooctane.

Experimental Workflow

The following diagram illustrates the multi-step process for the synthesis of 2-azidooctane via the epoxide ring-opening route.

Caption: Workflow for the synthesis of 2-azidooctane via epoxide ring-opening.

Experimental Protocols

This protocol is adapted from a general procedure for the acidic azidolysis of epoxides.[5]

Materials:

-

1,2-Epoxyoctane

-

Sodium azide (NaN₃)

-

Glacial acetic acid

-

Water

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium chloride (NaCl) solution

Procedure:

-

Prepare a solution of sodium azide (5.0 eq.) in a mixture of water and glacial acetic acid to achieve a pH of 4.2.

-

Add 1,2-epoxyoctane (1.0 eq.) to the acidic azide solution.

-

Stir the heterogeneous mixture vigorously at room temperature for the time required for the reaction to proceed (monitor by TLC).

-

Upon completion, extract the mixture with diethyl ether.

-

Wash the combined organic extracts with saturated aqueous NaCl solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to separate the regioisomers.

The Barton-McCombie deoxygenation is a radical-based method for removing a hydroxyl group.[6][7][8][9][10]

Materials:

-

2-Azido-1-octanol

-

1,1'-Thiocarbonyldiimidazole (TCDI) or phenyl chlorothionoformate

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

Procedure:

-

Formation of the thiocarbonyl derivative: React 2-azido-1-octanol with 1,1'-thiocarbonyldiimidazole or phenyl chlorothionoformate to form the corresponding thiocarbonyl derivative.

-

Deoxygenation: In a separate flask, dissolve the thiocarbonyl derivative in anhydrous toluene. Add tributyltin hydride (Bu₃SnH) and a catalytic amount of AIBN.

-

Heat the reaction mixture to reflux (around 80-90 °C) for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to remove the tin byproducts and isolate the 2-azidooctane.

Quantitative Data

The regioselectivity of the epoxide ring-opening is a significant drawback of this method.

| Reaction Step | Parameter | Reported Value | Reference |

| Epoxide Ring-Opening | Regioselectivity (C2:C1 attack) | ~30:70 | [5] |

| Barton-McCombie Deoxygenation | Yield | 70-90% | General |

Safety Considerations

-

Azide Compounds: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures or subjecting them to shock. Sodium azide is highly toxic.[5]

-

Mitsunobu Reaction: The reagents used in the Mitsunobu reaction, particularly DEAD and DIAD, are hazardous and should be handled in a well-ventilated fume hood.

-

Tributyltin Hydride: Tributyltin compounds are toxic and should be handled with appropriate personal protective equipment.

Conclusion

The enantioselective synthesis of 2-azidooctane is most effectively and directly achieved via the Mitsunobu reaction of the corresponding chiral 2-octanol. This method offers high yields and excellent stereospecificity with complete inversion of configuration. While the ring-opening of a chiral 1,2-epoxyoctane presents an alternative route, it is hampered by poor regioselectivity in the key azidolysis step, making it a less desirable approach for preparing 2-azidooctane in high purity and yield. For researchers requiring enantiopure 2-azidooctane, the Mitsunobu reaction is the recommended and more robust synthetic strategy.

References

- 1. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

- 7. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 8. Barton-McCombie Reaction [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Barton-McCombie Deoxygenation | Chem-Station Int. Ed. [en.chem-station.com]

Chiral 2-Azidoalkanes: A Technical Guide to Their Physical and Chemical Characteristics for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Chiral 2-azidoalkanes are valuable and versatile building blocks in modern organic synthesis, particularly in the realm of pharmaceutical development. Their unique combination of a stereocenter and a reactive azide functional group allows for the stereoselective introduction of nitrogen, a key element in a vast array of bioactive molecules. This technical guide provides an in-depth overview of the core physical and chemical characteristics of chiral 2-azidoalkanes, offering a comprehensive resource for researchers leveraging these compounds in the synthesis of novel therapeutics.

Physical Characteristics

The physical properties of chiral 2-azidoalkanes are crucial for their handling, purification, and use in synthesis. While extensive experimental data across a wide range of these compounds is not centrally cataloged, a combination of computed data and available experimental values for representative examples provides a good understanding of their general characteristics.

General Properties

Chiral 2-azidoalkanes are typically colorless to pale yellow liquids at room temperature, with characteristic odors. Their volatility and solubility are influenced by the length of the alkyl chain. As the carbon chain length increases, the boiling point and melting point tend to rise, while solubility in polar solvents decreases.

Tabulated Physical Properties

The following tables summarize key physical properties for representative chiral 2-azidoalkanes. It is important to note that much of the readily available data is computed, and experimental values should be consulted when available for specific applications.

Table 1: General Physical Properties of Selected Chiral 2-Azidoalkanes

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| (R)-2-Azidobutane | (2R)-2-azidobutane | C₄H₉N₃ | 99.13 | Not Reported | Not Reported |

| (S)-2-Azidobutane | (2S)-2-azidobutane | C₄H₉N₃ | 99.13 | Not Reported | Not Reported |

| (S)-2-Azidopentane | (2S)-2-azidopentane | C₅H₁₁N₃ | 113.16 | Not Reported | Not Reported |

Table 2: Computed Physicochemical Properties of Selected Chiral 2-Azidoalkanes

| Compound | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Rotatable Bond Count | Topological Polar Surface Area (Ų) |

| (R)-2-Azidobutane | 1.3 | 0 | 3 | 2 | 43.1 |

| (S)-2-Azidobutane | 1.3 | 0 | 3 | 2 | 43.1 |

| (S)-2-Azidopentane | 1.7 | 0 | 3 | 3 | 43.1 |

Specific Rotation

Specific rotation is a critical property for characterizing chiral compounds and determining their enantiomeric purity. The sign and magnitude of the specific rotation are unique to each enantiomer. Due to the nature of these compounds often being synthetic intermediates, specific rotation data is not always reported in the literature. For any new chiral 2-azidoalkane synthesis, experimental determination of this value is essential for quality control.

Solubility

Following the "like dissolves like" principle, chiral 2-azidoalkanes, being relatively nonpolar, exhibit good solubility in a range of common organic solvents.

-

High Solubility: Dichloromethane (DCM), Chloroform (CHCl₃), Diethyl ether (Et₂O), Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Acetone, Acetonitrile (MeCN), Toluene.

-

Moderate to Low Solubility: Alkanes (e.g., Hexane), Alcohols (e.g., Methanol, Ethanol).

-

Insoluble: Water.

The solubility in less polar solvents like hexanes increases with the length of the alkyl chain.

Chemical Characteristics and Key Reactions

The azide functional group in chiral 2-azidoalkanes is a versatile handle for a variety of chemical transformations, making these compounds highly valuable in synthetic chemistry. The primary reactivity centers on the three nitrogen atoms, which can undergo cycloadditions, reductions, and reactions with phosphines.

Synthesis of Chiral 2-Azidoalkanes

The most common method for synthesizing chiral 2-azidoalkanes involves the nucleophilic substitution of a suitable chiral precursor with an azide salt. The stereochemical outcome of this reaction is critical and typically proceeds with inversion of configuration.

This two-step protocol involves the conversion of a chiral alcohol to a good leaving group (mesylate), followed by an Sₙ2 reaction with sodium azide.

Step 1: Mesylation of (R)-2-Butanol

-

To a solution of (R)-2-butanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (R)-2-butyl methanesulfonate. This intermediate is often used in the next step without further purification.

Step 2: Azidation of (R)-2-Butyl Methanesulfonate

-

Dissolve the crude (R)-2-butyl methanesulfonate (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M).

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (Note: low molecular weight azides can be volatile).

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure (S)-2-azidobutane.

Caption: Synthesis of (S)-2-Azidobutane via Mesylation and Azidation.

Staudinger Reduction: Conversion to Chiral Amines

The Staudinger reduction is a mild and efficient method for converting azides to primary amines, a crucial transformation in the synthesis of many pharmaceuticals. The reaction proceeds via an iminophosphorane intermediate, which is then hydrolyzed to the amine and a phosphine oxide byproduct.[1][2][3]

-

Dissolve the chiral 2-azidoalkane (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v, 0.2 M).

-

Add triphenylphosphine (1.1 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-12 hours. The reaction can be monitored by the disappearance of the azide starting material by TLC or GC-MS.

-

Upon completion, remove the THF under reduced pressure.

-

Add dilute aqueous HCl to the residue to protonate the amine and extract with diethyl ether or ethyl acetate to remove the triphenylphosphine oxide byproduct.

-

Basify the aqueous layer with aqueous NaOH until pH > 10.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the chiral primary amine.

Caption: Staudinger Reduction of a Chiral 2-Azidoalkane to a Chiral Primary Amine.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The CuAAC reaction is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the formation of 1,4-disubstituted-1,2,3-triazoles.[4][5][6] This reaction is widely used in drug discovery for lead optimization, bioconjugation, and the synthesis of complex molecular architectures.

-

To a solution of the chiral 2-azidoalkane (1.0 eq) and a terminal alkyne (1.0-1.2 eq) in a mixture of t-butanol and water (1:1 v/v, 0.5 M), add a freshly prepared solution of sodium ascorbate (0.1-0.2 eq) in water.

-

Add a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 4-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the chiral 1,2,3-triazole.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications in Drug Development

The significance of chiral 2-azidoalkanes in drug development lies in their role as versatile chiral building blocks. They provide a stereochemically defined entry point for the introduction of nitrogen-containing functionalities, which are prevalent in a wide range of pharmaceuticals.

Synthesis of Chiral Primary Amines

Chiral primary amines are essential components of many active pharmaceutical ingredients (APIs). The Staudinger reduction or other reduction methods of chiral 2-azidoalkanes offer a reliable route to these valuable compounds, often with high stereochemical fidelity. These chiral amines are found in various drug classes, including:

-

Antiviral Agents: Chiral amines are crucial for the synthesis of many antiviral drugs. For instance, the synthesis of the influenza neuraminidase inhibitor Oseltamivir (Tamiflu®) has been accomplished through routes involving chiral azide intermediates.[7][8][9]

-

Beta-Blockers: Many beta-blockers are chiral molecules where the stereochemistry of the amino alcohol side chain is critical for their therapeutic activity. Chiral 2-azidoalkanes can serve as precursors to the chiral amine portion of these molecules.[10][11]

"Click" Chemistry for Lead Discovery and Optimization

The CuAAC reaction allows for the rapid and efficient linking of a chiral 2-azidoalkane-containing fragment to a diverse range of alkyne-functionalized molecules. This modular approach is invaluable in medicinal chemistry for:

-

Fragment-Based Drug Discovery (FBDD): Small chiral fragments containing the 2-azidoalkane motif can be "clicked" onto various scaffolds to explore structure-activity relationships (SAR).

-

Lead Optimization: The triazole linker formed in the CuAAC reaction is stable and can act as a bioisostere for an amide bond, providing a means to modify the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Bioconjugation: Chiral 2-azidoalkanes can be incorporated into larger biomolecules to create probes for studying biological processes or for targeted drug delivery.

Caption: Applications of Chiral 2-Azidoalkanes in Drug Development.

Safety Considerations

Organic azides are energetic compounds and should be handled with care. While higher molecular weight alkyl azides are generally more stable, low molecular weight and poly-azido compounds can be explosive. It is essential to:

-

Handle organic azides in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Avoid heating organic azides to high temperatures, especially during distillation, and use a blast shield.

-

Avoid contact with strong acids, which can generate highly toxic and explosive hydrazoic acid.

-

Consult safety data sheets (SDS) for specific handling and disposal procedures.

Conclusion

Chiral 2-azidoalkanes are powerful synthetic intermediates with significant applications in drug discovery and development. Their well-defined stereochemistry and the versatile reactivity of the azide group provide a robust platform for the synthesis of a wide range of chiral nitrogen-containing molecules. A thorough understanding of their physical and chemical properties, as detailed in this guide, is essential for their safe and effective use in the laboratory and in the development of the next generation of pharmaceuticals.

References

- 1. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 2. Staudinger Reaction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jenabioscience.com [jenabioscience.com]

- 6. broadpharm.com [broadpharm.com]

- 7. [R,(-)]-2-Azidobutane [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00034E [pubs.rsc.org]

- 10. 2-Azidobutane | C4H9N3 | CID 13257195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

The Thermal Fortitude of 2-Azidooctane: A Technical Guide to Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of 2-azidooctane. Organic azides are versatile functional groups with significant applications in medicinal chemistry and drug development, notably in "click chemistry" for bioconjugation and the synthesis of complex molecules. However, their inherent energetic nature necessitates a thorough understanding of their thermal behavior to ensure safe handling and predictable reactivity. This document summarizes the expected thermal properties of 2-azidooctane, details relevant experimental protocols for its analysis, and visualizes the key chemical transformations and workflows.

Thermal Stability and Decomposition Profile

The thermal decomposition of alkyl azides is primarily characterized by the extrusion of dinitrogen (N₂) to form a highly reactive nitrene intermediate. The stability of an alkyl azide is influenced by its molecular structure, with a general trend of decreasing stability for compounds with a lower carbon-to-nitrogen ratio. For 2-azidooctane, the (nC + nO) / nN ratio is 8/3 ≈ 2.67, suggesting it is a moderately stable alkyl azide.

The decomposition process is exothermic and can be characterized by several key parameters, typically determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Quantitative Thermal Analysis Data (Analogues)

The following table summarizes typical thermal decomposition data for long-chain alkyl azides, which can be used to estimate the thermal behavior of 2-azidooctane.

| Parameter | 1-Azidodecane | 1-Azidododecane | Expected Range for 2-Azidooctane |

| Onset Decomposition Temperature (T_onset) (°C) | ~180 - 200 | ~190 - 210 | ~175 - 200 |

| Peak Decomposition Temperature (T_peak) (°C) | ~210 - 230 | ~220 - 240 | ~200 - 230 |

| Enthalpy of Decomposition (ΔH_d) (kJ/mol) | -250 to -300 | -280 to -330 | -240 to -290 |

| Mass Loss (TGA) (%) | ~36 (corresponding to N₂) | ~31 (corresponding to N₂) | ~36 (corresponding to N₂) * |

Note: The theoretical mass loss for 2-azidooctane due to the loss of N₂ is approximately 18.05%. The higher experimental values in analogous compounds may be attributed to the volatilization of decomposition products.

Decomposition Pathway

The thermal decomposition of 2-azidooctane is expected to proceed through the following pathway:

-

Nitrogen Extrusion: Upon heating, the C-N₃ bond cleaves, releasing a molecule of nitrogen gas (N₂) and forming a highly reactive singlet octan-2-ylnitrene intermediate.

-

Intramolecular Rearrangement: The nitrene intermediate rapidly rearranges. The most favorable pathway is a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon migrates to the nitrogen atom.

-

Imine Formation: This rearrangement results in the formation of N-octan-2-imine. This imine may be the final stable product or could undergo further reactions depending on the conditions.

Experimental Protocols

Synthesis of 2-Azidooctane

A common method for the synthesis of alkyl azides is the nucleophilic substitution of an alkyl halide with sodium azide.

Materials:

-

2-Bromooctane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromooctane (1 equivalent) in anhydrous DMF.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-azidooctane.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.

Thermal Analysis

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition.

Instrument: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Accurately weigh 1-3 mg of 2-azidooctane into a high-pressure stainless steel or gold-plated copper crucible.

-

Seal the crucible hermetically.

-

Place the sample crucible and an empty reference crucible into the DSC cell.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 350 °C) at a constant heating rate of 5-10 °C/min under an inert nitrogen atmosphere (flow rate of 20-50 mL/min).

-

Record the heat flow as a function of temperature. The exothermic peak corresponds to the decomposition of the sample.

Objective: To determine the mass loss associated with decomposition.

Instrument: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Place 5-10 mg of 2-azidooctane into an alumina or platinum TGA pan.

-

Heat the sample from ambient temperature to a final temperature of approximately 400 °C at a heating rate of 10 °C/min under an inert nitrogen atmosphere.

-

Record the mass of the sample as a function of temperature.

Safety Considerations

Organic azides are energetic compounds and should be handled with appropriate safety precautions.

-

Toxicity: Sodium azide is highly toxic. Alkyl azides are also generally considered toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Explosion Hazard: While long-chain alkyl azides are generally less shock-sensitive than smaller, more nitrogen-rich azides, they can decompose violently upon heating, especially in larger quantities or under confinement. Avoid scratching or applying friction to the solid material.

-

Storage: Store 2-azidooctane in a cool, dark place, away from heat, light, and sources of ignition.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of 2-azidooctane for researchers and professionals in drug development. While direct experimental data for this specific compound is limited, the provided information, based on well-understood principles of alkyl azide chemistry and data from analogous compounds, offers a reliable framework for its safe handling and application. The key takeaways are a moderate thermal stability with an anticipated onset of decomposition between 175-200 °C, a primary decomposition pathway involving the formation of an imine via a nitrene intermediate, and the necessity of careful handling due to the energetic nature of the azide functional group. The experimental protocols detailed herein provide a starting point for researchers to conduct their own thermal analyses and further refine our understanding of this important chemical entity.

Chirality and its Influence on the Reactivity of 2-Azidooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental property of molecules that plays a critical role in determining their biological activity and chemical reactivity. In the context of drug development and fine chemical synthesis, the ability to control and understand the stereochemical outcome of reactions is paramount. This technical guide provides an in-depth exploration of the chirality of 2-azidooctane, a representative chiral secondary alkyl azide. While specific literature on the enantioselective synthesis and differential reactivity of 2-azidooctane is limited, this document extrapolates from established principles and analogous chemical systems to provide a comprehensive overview. It covers plausible methods for the synthesis and chiral resolution of 2-azidooctane enantiomers, discusses the anticipated effects of chirality on its reactivity in key transformations such as cycloadditions and reductions, and provides detailed, representative experimental protocols.

Introduction to Chirality in 2-Azidooctane

Chirality, derived from the Greek word for 'hand', describes molecules that are non-superimposable on their mirror images.[1] These mirror-image isomers are known as enantiomers. 2-Azidooctane is a chiral molecule due to the presence of a stereocenter at the second carbon atom, which is bonded to four different substituents: a hydrogen atom, an azide group (-N₃), a methyl group (-CH₃), and a hexyl group (-C₆H₁₃).

The two enantiomers of 2-azidooctane are designated as (R)-2-azidooctane and (S)-2-azidooctane based on the Cahn-Ingold-Prelog priority rules. While enantiomers possess identical physical properties in an achiral environment (e.g., boiling point, density, refractive index), they can exhibit distinct behavior in the presence of other chiral entities, such as chiral reagents, catalysts, or biological macromolecules like enzymes and receptors. This differentiation is of utmost importance in the pharmaceutical industry, where one enantiomer of a drug may be therapeutically active while the other is inactive or even toxic.[2][3]

Synthesis and Chiral Resolution of 2-Azidooctane

The preparation of enantiomerically pure 2-azidooctane can be approached through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Synthesis of Racemic 2-Azidooctane

A racemic mixture of 2-azidooctane can be readily synthesized from commercially available starting materials such as 2-octanol or 2-bromooctane. A common method involves the nucleophilic substitution of a suitable leaving group with the azide ion.

Reaction Scheme:

-

From 2-Bromooctane: CH₃CH(Br)C₆H₁₃ + NaN₃ → CH₃CH(N₃)C₆H₁₃ + NaBr

-

From 2-Octanol (via a sulfonate ester):

-

CH₃CH(OH)C₆H₁₃ + TsCl → CH₃CH(OTs)C₆H₁₃ + HCl

-

CH₃CH(OTs)C₆H₁₃ + NaN₃ → CH₃CH(N₃)C₆H₁₃ + NaOTs

-

Chiral Resolution of Racemic 2-Azidooctane

The separation of a racemic mixture into its constituent enantiomers is known as chiral resolution.[4][5] For a molecule like 2-azidooctane, which lacks easily derivatizable functional groups for classical resolution, a common approach would be to first reduce the azide to the corresponding amine (2-aminooctane), resolve the chiral amine, and then potentially reintroduce the azide functionality if required, though this is often synthetically inefficient.

A more direct, albeit hypothetical, approach for resolving 2-azidooctane could involve kinetic resolution.

Kinetic resolution is a process in which two enantiomers react at different rates with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer.[6][7] An example of a reaction that could potentially be adapted for the kinetic resolution of 2-azidooctane is the enantioselective copper-catalyzed azide-alkyne cycloaddition (E-CuAAC), which has been successfully applied to cyclic secondary azides.[8]

In a hypothetical E-CuAAC kinetic resolution of racemic 2-azidooctane with a chiral alkyne in the presence of a copper catalyst and a chiral ligand, one enantiomer would react faster to form a triazole product, leaving the unreacted starting material enriched in the other enantiomer.

Hypothetical Kinetic Resolution Data for E-CuAAC of (±)-2-Azidooctane

| Time (h) | Conversion (%) | Enantiomeric Excess of Unreacted 2-Azidooctane (%) | Predominant Unreacted Enantiomer |

| 1 | 20 | 25 | (S) |

| 2 | 35 | 54 | (S) |

| 4 | 50 | 99 | (S) |

| 8 | 60 | >99 | (S) |

Note: The data presented in this table is hypothetical and serves to illustrate the principle of kinetic resolution. The selectivity factor (s = k_fast / k_slow) is assumed to be high.

Influence of Chirality on the Reactivity of 2-Azidooctane

The stereochemistry at the C2 position of 2-azidooctane is expected to have a significant impact on its reactivity in stereoselective reactions.

[3+2] Cycloaddition Reactions (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, particularly the copper-catalyzed variant ("Click Chemistry"), is a widely used transformation.[9] When a chiral azide like 2-azidooctane reacts with a chiral alkyne, two diastereomeric triazole products can be formed. The rates of formation of these diastereomers are generally different due to the different steric and electronic interactions in the diastereomeric transition states.

For example, the reaction of (R)-2-azidooctane with an (R)-alkyne would lead to the (R,R)-triazole, while the reaction of (S)-2-azidooctane with the same (R)-alkyne would yield the (S,R)-triazole. The transition state leading to one diastereomer will likely be of lower energy than the other, resulting in a diastereoselective reaction.

Hypothetical Kinetic Data for the Reaction of 2-Azidooctane Enantiomers with a Chiral Alkyne

| Reactants | Product | Relative Rate Constant (k_rel) |

| (R)-2-Azidooctane + (R)-Alkyne | (R,R)-Triazole | 10 |

| (S)-2-Azidooctane + (R)-Alkyne | (S,R)-Triazole | 1 |

Note: This data is hypothetical and illustrates the principle of diastereoselectivity.

References

- 1. Divergent synthesis of chiral cyclic azides via asymmetric cycloaddition reactions of vinyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmtech.com [pharmtech.com]

- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 7. Kinetic resolution of secondary alcohols by the combination of a chiral Brønsted acid, DABCO, and acetyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Potential Biological Activities of (S)-2-azidooctane

For: Researchers, scientists, and drug development professionals.

Abstract: (S)-2-azidooctane is a chiral alkyl azide whose biological activities have not been extensively reported in scientific literature. This technical guide provides a prospective analysis of its potential biological activities based on the chemical properties of its constituent functional groups: the azide moiety and the octane backbone. We will explore its potential as a chemical probe for bioorthogonal applications, its possible cytotoxic and mutagenic effects, and its role as a synthetic intermediate for novel bioactive compounds. This document outlines proposed experimental protocols to investigate these activities and presents hypothetical signaling pathways that could be modulated by (S)-2-azidooctane or its derivatives.

Introduction

Organic azides are a class of compounds with diverse applications in chemistry and biology. They serve as versatile synthetic intermediates and have gained significant attention for their utility in bioorthogonal chemistry, often referred to as "click chemistry"[1][2]. The azide group is small, stable in physiological conditions, and does not typically interfere with biological processes, making it an excellent chemical reporter for labeling biomolecules in living systems[3][4][5][6].

(S)-2-azidooctane is a chiral molecule featuring an eight-carbon alkyl chain. While specific biological data for this compound is scarce, its structure suggests several potential areas of investigation. The lipophilic octane chain may facilitate interaction with cellular membranes, while the azide group offers a reactive handle for various chemical transformations. This guide will provide a theoretical framework and a practical roadmap for researchers interested in exploring the biological potential of (S)-2-azidooctane.

Potential Biological Activities

Based on the chemical nature of alkyl azides and medium-chain alkanes, we can hypothesize several potential biological activities for (S)-2-azidooctane.

2.1. Role as a Bioorthogonal Chemical Probe

The most prominent potential application of (S)-2-azidooctane is as a chemical probe in bioorthogonal labeling studies[4][5][7]. The azide group can participate in highly specific and efficient reactions, such as the Staudinger ligation or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of reporter molecules (e.g., fluorophores, biotin) to target biomolecules[3][4]. The lipophilic octane chain could direct the molecule to lipid-rich environments or be used as a building block for creating probes that mimic lipidated molecules.

2.2. Potential Cytotoxicity and Mutagenicity

Some organic azides have been shown to exhibit mutagenic properties in bacterial and human cell lines[8][9]. The toxicity of azides can vary significantly depending on the overall molecular structure[10][11]. It is plausible that (S)-2-azidooctane could exhibit some level of cytotoxicity, potentially through mechanisms involving metabolic activation to reactive intermediates. Therefore, a thorough toxicological evaluation is a prerequisite for any further biological application.

2.3. Precursor for Bioactive Molecules

(S)-2-azidooctane can serve as a versatile synthetic precursor for a variety of nitrogen-containing compounds[1][12]. The reduction of the azide group yields the corresponding amine, (S)-2-aminooctane, which can be a building block for synthesizing novel amides, sulfonamides, or other derivatives with potential therapeutic activities. Furthermore, the azide can undergo cycloaddition reactions to form triazoles, a class of heterocycles known for their diverse pharmacological properties[13].

Proposed Experimental Protocols

To investigate the hypothesized biological activities of (S)-2-azidooctane, a series of well-defined experimental protocols are proposed.

3.1. General Cell Culture

-

Cell Lines: A panel of human cell lines, including but not limited to, a cancer cell line (e.g., HeLa, A549), a normal fibroblast cell line (e.g., MRC-5), and a liver cell line (e.g., HepG2) for metabolic studies.

-

Culture Conditions: Cells are to be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

3.2. Cytotoxicity Assessment: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of (S)-2-azidooctane (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM) for 24, 48, and 72 hours. Use a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

3.3. Mutagenicity Assessment: Ames Test

-

Bacterial Strains: Utilize Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively[8].

-

Metabolic Activation: Perform the assay with and without the addition of a rat liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.

-

Assay Procedure:

-

Mix the bacterial strain, (S)-2-azidooctane at various concentrations, and the S9 mix (if required) in molten top agar.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48 hours.

-

-

Data Analysis: Count the number of revertant colonies. A dose-dependent increase in the number of revertants that is at least twice the background level is considered a positive result.

3.4. Bioorthogonal Labeling Workflow

This protocol outlines a general strategy for using (S)-2-azidooctane as a metabolic label for lipidated proteins.

-

Metabolic Labeling: Incubate cells with an alkyne-modified fatty acid (e.g., 17-octadecynoic acid) and varying concentrations of (S)-2-azidooctane for 24 hours.

-

Cell Lysis: Harvest the cells and prepare a cell lysate.

-

Click Chemistry Reaction: To the cell lysate, add a solution containing a fluorescently tagged alkyne or azide probe (complementary to the metabolic label), a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA).

-

Protein Precipitation and Washing: Precipitate the proteins to remove excess reagents.

-

Analysis:

-

SDS-PAGE and Fluorescence Imaging: Separate the labeled proteins by SDS-PAGE and visualize them using a fluorescence gel scanner.

-

Mass Spectrometry: For protein identification, excise the fluorescent bands, perform in-gel digestion, and analyze the resulting peptides by LC-MS/MS.

-

Quantitative Data Presentation

The following tables are templates for summarizing potential quantitative data obtained from the proposed experiments.

Table 1: Hypothetical Cytotoxicity of (S)-2-azidooctane in Human Cell Lines

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| HeLa | 24 | > 500 |

| 48 | 350 ± 25 | |

| 72 | 180 ± 15 | |

| A549 | 24 | > 500 |

| 48 | 420 ± 30 | |

| 72 | 250 ± 20 | |

| MRC-5 | 24 | > 500 |

| 48 | > 500 | |

| 72 | 450 ± 40 |

Table 2: Hypothetical Mutagenicity Profile of (S)-2-azidooctane in the Ames Test

| Strain | Metabolic Activation (S9) | Fold Increase in Revertants (at 100 µ g/plate ) | Result |

| TA98 | - | 1.2 | Negative |

| + | 1.5 | Negative | |

| TA100 | - | 1.8 | Negative |

| + | 3.5 | Positive |

Visualizations: Diagrams of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and hypothetical signaling pathways.

Caption: Workflow for determining the cytotoxicity of (S)-2-azidooctane using the MTT assay.

Caption: Experimental workflow for bioorthogonal labeling using a click chemistry approach.

Caption: Hypothetical signaling pathway for (S)-2-azidooctane-induced cytotoxicity.

Conclusion

While (S)-2-azidooctane remains a largely uncharacterized compound, its chemical structure suggests a range of potential biological activities worthy of investigation. Its primary potential lies in its application as a chemical biology tool for bioorthogonal labeling, leveraging the reactivity of the azide group. However, the potential for cytotoxicity and mutagenicity must be carefully evaluated. This guide provides a comprehensive, albeit prospective, framework for researchers to begin exploring the biological landscape of (S)-2-azidooctane. The proposed experimental protocols and hypothetical pathways serve as a starting point for designing and conducting rigorous scientific inquiry into this and similar unexplored chemical entities.

References

- 1. Organic azide - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 7. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mutagenicity of alkyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potent mutagenicity of an azide, 3-azido-1,2-propanediol, in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. fiveable.me [fiveable.me]

- 13. Vinyl azides in organic synthesis: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06726A [pubs.rsc.org]

A Comprehensive Review of Secondary Alkyl Azides: Synthesis, Reactivity, and Applications in Drug Discovery and Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Secondary alkyl azides are increasingly recognized as versatile and powerful building blocks in modern organic synthesis, with significant applications in medicinal chemistry, chemical biology, and drug discovery. Their unique combination of stability, reactivity, and stereochemical integrity makes them valuable intermediates for the synthesis of complex nitrogen-containing molecules, including chiral amines and novel heterocyclic scaffolds. This in-depth technical guide provides a comprehensive review of the literature on secondary alkyl azides, covering their synthesis, key reactions, and applications, with a focus on quantitative data and detailed experimental protocols.

Synthesis of Secondary Alkyl Azides

The stereocontrolled synthesis of secondary alkyl azides is crucial for their application in the development of chiral drugs and probes. Several reliable methods have been established, primarily involving nucleophilic substitution reactions on chiral secondary alcohols or alkyl halides.

From Secondary Alcohols with Inversion of Configuration

A prevalent method for synthesizing chiral secondary alkyl azides from the corresponding alcohols is the Mitsunobu reaction, which proceeds with a clean inversion of stereochemistry.[1][2][3] This transformation is highly valued for establishing a specific stereocenter. Another effective method involves the use of diphenyl phosphorazidate (DPPA) with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4][5]

Table 1: Synthesis of Secondary Alkyl Azides from Alcohols with Inversion of Stereochemistry

| Starting Alcohol | Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Optically active benzylic alcohol | DPPA, DBU | Toluene | RT | Several | Corresponding azide | 60-95 | High | [4] |

| Chiral α-arylethylamine precursor alcohol | HN₃, DEAD, PPh₃ | THF | 0 | 0.5 | Corresponding azide | 81 | 82 | [4] |

| Scalemic secondary alcohol | DPPA, DEAD, PPh₃ | THF | RT | - | Corresponding azide | - | - | [6] |

| Secondary alcohol | MsCl, Et₃N, NaN₃ | - | 80 | - | Azide | 85 | - | [3] |

| (-)-Indole alcohol | DPPA, DIAD, PPh₃ | THF | 0 | - | (+)-Azidoindole | 98 | - | [3] |

Detailed Experimental Protocol: Mitsunobu Reaction with Diphenyl Phosphorazidate (DPPA) [4][6]

-

To a solution of the secondary alcohol (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous tetrahydrofuran (THF) is added diphenyl phosphorazidate (DPPA) (1.5 equiv).

-

The mixture is cooled to 0 °C.

-

Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) is added dropwise to the solution.

-

The reaction is stirred at room temperature for 6-8 hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the corresponding secondary alkyl azide.

Caution: Organic azides are potentially explosive and should be handled with care. Hydrazoic acid, which can be formed as a byproduct, is highly toxic and explosive.

From Secondary Alkyl Halides and Sulfonates

Secondary alkyl azides can also be prepared via nucleophilic substitution of corresponding alkyl halides or tosylates. Microwave-assisted synthesis in aqueous media provides a rapid and efficient route.[7] Additionally, radical azidation of secondary alkyl iodides using sulfonyl azides offers a mild alternative for the formation of C-N bonds.[8][9][10]

Table 2: Synthesis of Secondary Alkyl Azides from Halides and Sulfonates

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| Secondary alkyl halides/tosylates | NaN₃, H₂O | Microwave | Corresponding azide | - | [7] |

| Secondary alkyl iodide | EtSO₂N₃, dilauroyl peroxide | - | Corresponding azide | - | [8][9] |

| Secondary alkyl iodide | PhSO₂N₃, hexabutylditin, initiator | - | Corresponding azide | - | [8][9] |

Detailed Experimental Protocol: Radical Azidation of a Secondary Alkyl Iodide [9]

-

A solution of the secondary alkyl iodide (1.0 equiv), ethanesulfonyl azide (1.5 equiv), and dilauroyl peroxide (0.1 equiv) in a suitable solvent (e.g., benzene or chlorobenzene) is prepared.

-

The reaction mixture is heated to reflux under an inert atmosphere.

-

The reaction progress is monitored by TLC or GC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to afford the secondary alkyl azide.

Reactivity and Key Applications

Secondary alkyl azides are stable yet reactive functional groups that participate in a variety of powerful transformations, making them invaluable in drug discovery and chemical biology.

Azide-Alkyne Cycloaddition (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry."[11] This reaction can be performed under copper(I) catalysis (CuAAC) or, for strained alkynes, without a metal catalyst in the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, stereospecific, and biocompatible, making them ideal for bioconjugation.[12][13][14][15]

Table 3: Azide-Alkyne Cycloaddition Reactions

| Azide | Alkyne | Reaction Type | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzyl azide | Phenylacetylene | CuAAC | CuSO₄, Sodium Ascorbate | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | High | [15] |

| Organic azide | Terminal alkyne | CuAAC | Cu(I) source | 1,4-disubstituted 1,2,3-triazole | High | [11] |

| Azide-containing biomolecule | Strained cyclooctyne | SPAAC | Metal-free, physiological conditions | Triazole-linked conjugate | - | [14] |

Detailed Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [12][13]

-

To a solution of the secondary alkyl azide (1.0 equiv) and the terminal alkyne (1.0 equiv) in a 1:1 mixture of water and t-butanol is added sodium ascorbate (0.1 equiv) as a reducing agent.

-

A solution of copper(II) sulfate pentahydrate (0.01 equiv) is added.

-

The reaction mixture is stirred vigorously at room temperature overnight.

-

The reaction is monitored by TLC.

-

Upon completion, the product is isolated by filtration or extraction.

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between a phosphine and an azide. This reaction is highly selective and proceeds under mild, aqueous conditions, making it suitable for labeling biomolecules in living systems.

Applications in Drug Discovery and Chemical Biology

The unique reactivity of secondary alkyl azides makes them powerful tools in the quest for new therapeutics and a deeper understanding of biological processes.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a chemical proteomics strategy used to monitor the functional state of enzymes in complex biological systems.[8] ABPP typically employs chemical probes that contain a reactive group to covalently label the active site of an enzyme and a reporter tag for detection and enrichment. Secondary alkyl azides can be incorporated into these probes as "click" handles, allowing for a two-step labeling approach.

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments for binding to a biological target.[13][16] Secondary alkyl azides can be incorporated into fragment libraries, and hits containing this moiety can be readily elaborated into more potent inhibitors using the robust chemistries described above, such as click chemistry.

Conclusion

Secondary alkyl azides have emerged as indispensable tools in the fields of organic synthesis, medicinal chemistry, and chemical biology. The development of stereoselective synthetic methods has provided access to a wide array of chiral building blocks. Their participation in highly efficient and selective reactions, such as azide-alkyne cycloadditions and Staudinger ligations, has enabled their use in complex biological systems for applications ranging from activity-based protein profiling to fragment-based drug discovery. As the demand for more sophisticated molecular probes and precisely engineered therapeutics continues to grow, the importance and application of secondary alkyl azides are set to expand even further. This guide provides a foundational understanding of their synthesis and reactivity, empowering researchers to leverage these versatile intermediates in their own scientific endeavors.

References

- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. syrris.jp [syrris.jp]

- 6. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. battelle.org [battelle.org]

- 10. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

Methodological & Application

Application Notes and Protocols: (2S)-2-Azidooctane in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and versatile method for the synthesis of 1,2,3-triazoles.[1][2][3] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[1][2] The use of chiral azides, such as (2S)-2-azidooctane, in CuAAC reactions opens avenues for the stereoselective synthesis of novel chiral triazole compounds. These chiral triazoles are of significant interest in medicinal chemistry and drug discovery, as the triazole ring can act as a stable pharmacophore and the introduction of chirality can lead to enhanced biological activity and selectivity.[4] For instance, chiral triazoles are being investigated as potent antifungal agents that target fungal lanosterol 14α-demethylase (Cyp51), a key enzyme in the ergosterol biosynthesis pathway.[4][5][6]

This document provides detailed application notes and protocols for the use of (2S)-2-azidooctane in CuAAC reactions, including a representative protocol for its synthesis, its application in the synthesis of chiral triazoles, and a workflow illustrating its potential role in a drug discovery pipeline.

Synthesis of (2S)-2-Azidooctane

A common method for the synthesis of chiral secondary azides like (2S)-2-azidooctane involves the nucleophilic substitution of a corresponding chiral alcohol. The following is a representative two-step protocol starting from commercially available (R)-2-octanol.

Protocol 1: Synthesis of (2S)-2-Azidooctane

Step 1: Mesylation of (R)-2-Octanol

-

To a solution of (R)-2-octanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.).

-

Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

Step 2: Azidation of the Mesylate

-

Dissolve the crude mesylate from Step 1 in dimethylformamide (DMF).

-

Add sodium azide (3.0 eq.) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield (2S)-2-azidooctane. Caution: Organic azides are potentially explosive and should be handled with care. Avoid distillation of the neat azide.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of (2S)-2-Azidooctane

Protocol 2: General CuAAC Reaction

-

In a reaction vial, dissolve (2S)-2-azidooctane (1.0 eq.) and the desired terminal alkyne (1.0-1.2 eq.) in a suitable solvent mixture, such as t-BuOH/H₂O (1:1) or THF/H₂O (1:1).

-

To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq.).

-

Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq.).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired chiral 1,2,3-triazole.

Quantitative Data for a Representative Acyclic Secondary Azide

The following table summarizes representative data for the CuAAC of a generic acyclic secondary azide with phenylacetylene, based on literature for similar compounds. Actual yields and reaction times for (2S)-2-azidooctane may vary.

| Entry | Azide | Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) |

| 1 | Acyclic Secondary Azide | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 24 | ~70-85% |

Drug Discovery Workflow: Development of Chiral Triazole-Based Antifungal Agents

The synthesis of chiral triazoles using (2S)-2-azidooctane can be a key step in a drug discovery workflow aimed at developing novel antifungal agents targeting Cyp51.

Caption: Drug discovery workflow for chiral triazole-based antifungal agents.

The diagram above illustrates a typical workflow for the development of antifungal drugs. The process begins with the synthesis of a diverse library of chiral triazoles from (2S)-2-azidooctane and various alkynes via CuAAC. These compounds then undergo high-throughput screening for antifungal activity. Promising hits are further evaluated for their ability to inhibit the target enzyme, Cyp51. Structure-activity relationship (SAR) studies guide the optimization of lead compounds to improve their potency and pharmacokinetic properties. Finally, the most promising candidates proceed to preclinical development, which includes ADME/Tox profiling and in vivo efficacy studies, ultimately leading to the selection of a candidate drug for clinical trials.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The primary target for many azole antifungal drugs is the enzyme lanosterol 14α-demethylase (Cyp51), which is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting Cyp51, chiral triazoles can disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a chiral triazole.

This diagram shows a simplified representation of the ergosterol biosynthesis pathway. The chiral triazole, synthesized from (2S)-2-azidooctane, acts as an inhibitor of the Cyp51 enzyme. This inhibition blocks the conversion of lanosterol to ergosterol, leading to a disruption of the fungal cell membrane's integrity and ultimately causing fungal cell death or growth inhibition. The chirality of the triazole can play a crucial role in its binding affinity and inhibitory potency against the fungal Cyp51 enzyme.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]

Protocol for Incorporating (2S)-2-Azidooctane into Lipid Bilayers: An Application Note for Bioorthogonal Chemistry and Membrane Studies

Abstract

This application note provides a comprehensive protocol for the incorporation of the bioorthogonal handle (2S)-2-azidooctane into lipid bilayers. This procedure is designed for researchers, scientists, and drug development professionals engaged in the study of membrane dynamics, targeted drug delivery, and the development of advanced biomaterials. The protocol details the synthesis of (2S)-2-azidooctane, its integration into lipid vesicles using the thin-film hydration method followed by extrusion, and subsequent characterization of the resulting azido-functionalized liposomes. The inclusion of this small azido-alkane provides a versatile chemical reporter for "click" chemistry reactions, enabling the covalent attachment of various molecules to the lipid bilayer surface. All quantitative data is summarized in tables for clarity, and key experimental workflows are visualized using diagrams generated with Graphviz.

Introduction

The cell membrane is a complex and dynamic interface that mediates a vast array of cellular processes. The ability to modify the surface of lipid bilayers with specific functionalities is of paramount importance in biophysical studies, drug delivery, and synthetic biology. The introduction of bioorthogonal chemical reporters, such as the azide group, onto lipid membranes allows for highly specific covalent modification in a biological environment without interfering with native biochemical processes.

(2S)-2-azidooctane is a small, chiral, hydrophobic molecule that can be readily incorporated into the lipid bilayer. Its azide moiety serves as a chemical handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, commonly known as "click chemistry". This enables the precise and efficient conjugation of a wide range of molecules, including fluorophores, affinity tags, and therapeutic agents, to the surface of the lipid membrane. This protocol provides a detailed methodology for the synthesis of (2S)-2-azidooctane and its subsequent incorporation into model lipid bilayers.

Materials and Methods

Reagents and their Synthesis

Reagents for Synthesis of (2S)-2-Azidooctane:

-

(2R)-Octanol (≥98%)

-

p-Toluenesulfonyl chloride (TsCl, ≥99%)

-

Pyridine (anhydrous, ≥99.8%)

-

Sodium azide (NaN₃, ≥99.5%)

-

N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)

-

Diethyl ether (anhydrous, ≥99%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Synthesis of (2S)-2-Azidooctane:

The synthesis of (2S)-2-azidooctane is achieved via a two-step process involving the tosylation of (2R)-octanol followed by nucleophilic substitution with sodium azide. This reaction proceeds with an inversion of stereochemistry at the chiral center, yielding the desired (S)-enantiomer.

Step 1: Tosylation of (2R)-Octanol

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2R)-octanol (1.0 eq) in anhydrous pyridine (approx. 0.2 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2R)-octyl tosylate.